N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a methoxy group, and a pyrrolidinylsulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Ethyl Linker: The ethyl linker is introduced through an alkylation reaction using ethyl bromide or ethyl iodide.
Formation of the Pyrrolidinylsulfonylbenzamide Moiety: This step involves the sulfonylation of a pyrrolidine derivative followed by coupling with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the sulfonylbenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with other quinoline derivatives such as:
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide: Similar structure but with a cyclopropane moiety instead of a pyrrolidinylsulfonylbenzamide moiety.
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide: Contains a diphenylacetamide group instead of a pyrrolidinylsulfonylbenzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-31-19-7-4-17-14-18(23(28)25-21(17)15-19)10-11-24-22(27)16-5-8-20(9-6-16)32(29,30)26-12-2-3-13-26/h4-9,14-15H,2-3,10-13H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLNXJZUSRVOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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